molecular formula C21H14Cl2N2O2 B4965186 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

Cat. No. B4965186
M. Wt: 397.2 g/mol
InChI Key: UYRDJUUQTNZINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide, also known as DBZ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide exerts its effects by inhibiting the activity of gamma-secretase, an enzyme that plays a key role in the processing of amyloid precursor protein (APP) and Notch receptors. By inhibiting gamma-secretase, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide prevents the cleavage of APP and Notch receptors, leading to a decrease in the production of beta-amyloid and the activation of Notch signaling pathways.
Biochemical and Physiological Effects
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the modulation of immune responses, and the regulation of neuronal development and function. N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has also been shown to have an impact on lipid metabolism and glucose homeostasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide in lab experiments is its specificity for gamma-secretase, which allows for the selective inhibition of this enzyme without affecting other pathways. However, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide, including the development of more efficient and cost-effective synthesis methods, the identification of new targets for N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide, and the optimization of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide for use in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide and its potential applications in various fields.

Synthesis Methods

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide can be synthesized using a variety of methods, including Suzuki coupling, Buchwald-Hartwig coupling, and Ullmann coupling. The most commonly used method for synthesizing N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is the Suzuki coupling method, which involves the reaction of 2-chloro-4,6-dichlorobenzene with 2-aminophenol in the presence of a palladium catalyst.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neurobiology, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been found to play a role in the development and function of the nervous system, making it a potential target for the treatment of neurological disorders. In immunology, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been shown to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-2-4-13(5-3-12)20(26)24-15-7-9-19-18(11-15)25-21(27-19)16-8-6-14(22)10-17(16)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRDJUUQTNZINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

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